molecular formula C10H10F2O2 B13613890 3-(2-(Difluoromethoxy)phenyl)prop-2-en-1-ol

3-(2-(Difluoromethoxy)phenyl)prop-2-en-1-ol

Cat. No.: B13613890
M. Wt: 200.18 g/mol
InChI Key: OVRQNDRCEMKCJX-HWKANZROSA-N
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Description

3-(2-(Difluoromethoxy)phenyl)prop-2-en-1-ol is an organic compound with the molecular formula C10H10F2O2 and a molecular weight of 200.18 . This compound features a difluoromethoxy group attached to a phenyl ring, which is further connected to a prop-2-en-1-ol moiety. It is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Difluoromethoxy)phenyl)prop-2-en-1-ol typically involves the reaction of 2-(difluoromethoxy)benzaldehyde with an appropriate allyl alcohol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(2-(Difluoromethoxy)phenyl)prop-2-en-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-(Difluoromethoxy)phenyl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-(Difluoromethoxy)phenyl)prop-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, potentially leading to desired biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the difluoromethoxy group in this compound distinguishes it from other similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

(E)-3-[2-(difluoromethoxy)phenyl]prop-2-en-1-ol

InChI

InChI=1S/C10H10F2O2/c11-10(12)14-9-6-2-1-4-8(9)5-3-7-13/h1-6,10,13H,7H2/b5-3+

InChI Key

OVRQNDRCEMKCJX-HWKANZROSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/CO)OC(F)F

Canonical SMILES

C1=CC=C(C(=C1)C=CCO)OC(F)F

Origin of Product

United States

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